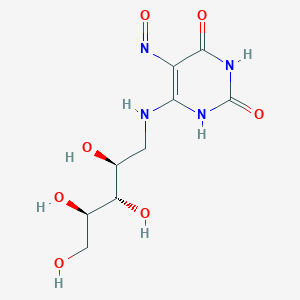
(4S)-5-Fluoro-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-5-Fluoro-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one is a fluorinated pyrimidine derivative. Pyrimidines are a class of organic compounds that are widely studied due to their significant roles in biological systems, particularly in nucleic acids like DNA and RNA. The addition of fluorine and hydroxyl groups to the pyrimidine ring can alter its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of (4S)-5-Fluoro-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one typically involves the introduction of fluorine and hydroxyl groups to a pyrimidine precursor. One common method involves the fluorination of a suitable pyrimidine derivative, followed by hydroxylation under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Analyse Chemischer Reaktionen
(4S)-5-Fluoro-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
(4S)-5-Fluoro-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural similarity to nucleotides makes it useful in studying DNA and RNA interactions.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (4S)-5-Fluoro-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. One known target is cytosine deaminase, an enzyme that catalyzes the deamination of cytosine to uracil. The compound’s fluorine and hydroxyl groups may enhance its binding affinity and specificity to this enzyme, thereby influencing its activity .
Vergleich Mit ähnlichen Verbindungen
(4S)-5-Fluoro-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one can be compared with other fluorinated pyrimidines and hydroxylated pyrimidines. Similar compounds include:
5-Fluorouracil: A widely used chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
959324-57-3 |
|---|---|
Molekularformel |
C4H5FN2O2 |
Molekulargewicht |
132.09 g/mol |
IUPAC-Name |
(4S)-5-fluoro-4-hydroxy-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h1,3,8H,(H2,6,7,9)/t3-/m0/s1 |
InChI-Schlüssel |
PRVUBDAKZJCBTI-VKHMYHEASA-N |
Isomerische SMILES |
C1=C([C@@H](NC(=O)N1)O)F |
Kanonische SMILES |
C1=C(C(NC(=O)N1)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776655.png)

![2,5-Dibenzyloxy-3-hydroxy-hexanedioic acid bis-[(2-hydroxy-indan-1-YL)-amide]](/img/structure/B10776679.png)
![(S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid](/img/structure/B10776683.png)
![(3aR,4R,5S,6S,6aS)-2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B10776684.png)


![[2,4,6-Triisopropyl-phenylsulfonyl-L-[3-amidino-phenylalanine]]-piperazine-N'-beta-alanine](/img/structure/B10776712.png)
![[[(2S,3R,4R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B10776721.png)
![(2R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(4-iodobenzyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776726.png)
![3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-({2-[(3-{4-[3-({[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)propyl]piperazin-1-yl}propyl)-5-nitrobenzamide](/img/structure/B10776727.png)
![S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate](/img/structure/B10776730.png)

![(2S,8R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(2-naphthylmethyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776742.png)
